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This document provides detailed application notes and protocols for seamlessly integrating the

quantitative results from DIA-NN, a powerful software for Data-Independent Acquisition (DIA)

proteomics, with various downstream data analysis tools. These guidelines are designed to

help researchers, scientists, and drug development professionals effectively process, analyze,

and visualize their proteomics data to extract meaningful biological insights.

Introduction to DIA-NN and Downstream Analysis
Data-Independent Acquisition (DIA) mass spectrometry has become a cornerstone of

quantitative proteomics due to its high reproducibility and deep proteome coverage.[1][2] DIA-

NN is a popular, open-source software that utilizes deep neural networks to process DIA data,

delivering accurate and robust quantification of peptides and proteins.[2][3][4] However, the

output from DIA-NN is just the beginning of the data analysis journey. To translate these

quantitative results into biological discoveries, it is crucial to integrate them with downstream

analysis tools for statistical analysis, visualization, and pathway interpretation.

This guide outlines workflows for integrating DIA-NN results with commonly used software

platforms, including Skyline, Spectronaut, and various R packages, which are highly

recommended for post-processing.[5]
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Understanding DIA-NN Output Files
Before diving into downstream analysis, it is essential to understand the primary output files

generated by DIA-NN. The main report file, typically named report.tsv or available in a more

compact .parquet format, contains a wealth of information.[6] For most downstream analyses,

you will primarily work with the protein group (PG) or precursor-level quantification matrices.

Table 1: Key DIA-NN Output Files and Their Descriptions
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File Name Suffix Format Description
Relevance for
Downstream
Analysis

.pg_matrix.tsv Tab-separated values

A matrix of protein

group quantities

(MaxLFQ), with

proteins in rows and

samples in columns.

This is often the

primary input for

statistical analysis.[7]

[8]

High

.pr_matrix.tsv Tab-separated values

A matrix of precursor

quantities, with

precursors in rows

and samples in

columns.[9]

High, especially for

detailed quantitative

analysis and quality

control.

report.tsv Tab-separated values

The main, detailed

report containing

comprehensive

information about

precursors, peptides,

proteins, and their

respective quantities

and quality scores for

each run.[1][6]

High, used for filtering,

normalization, and as

input for various tools.

report.pdf PDF

A summary report with

various quality control

plots.

Medium, useful for

initial assessment of

the DIA-NN run.

General Pre-processing of DIA-NN Results
A critical step before downstream analysis is the pre-processing of the DIA-NN output. This

typically involves filtering, normalization, and handling of missing values. While DIA-NN

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.reddit.com/r/massspectrometry/comments/14a9hgm/guide_on_interpreting_diann_data/
https://help.massdynamics.com/home/diann-tabular
https://www.protocols.io/view/label-free-quantification-lfq-proteomic-data-analy-5qpvobk7xl4o/v2
https://academic.oup.com/bioinformaticsadvances/article/4/1/vbae001/7529239
https://github.com/vdemichev/DiaNN
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


performs cross-run normalization by default, further processing is often recommended to

enhance data quality.[10]

Experimental Protocol: Data Pre-processing in R
The diann R package is specifically designed for processing DIA-NN report files and is highly

recommended.[11] The DIAgui R package provides a user-friendly Shiny application for those

less familiar with command-line R.[1][12][13]

Installation of R packages:

Loading and Filtering Data: Load the report.tsv file and filter based on Q-value (FDR) at both

the precursor and protein group levels. A common threshold is 1%.

Normalization: While DIA-NN applies a global normalization, sample-specific normalization

methods like median normalization can further reduce systematic variance.

For more advanced normalization, the directLFQ package has shown high accuracy.[14]

Protein Quantification: DIA-NN provides MaxLFQ protein quantification.[15] The

diann_maxlfq function can be used for custom protein quantification after filtering.

Downstream Analysis Workflows
Workflow 1: Statistical Analysis in R
R is a powerful environment for the statistical analysis of proteomics data. Packages like limma

and MSstats are widely used for differential expression analysis.[16][17]

Experimental Protocol: Differential Expression Analysis with limma

Prepare the Data Matrix: Start with the normalized protein quantification matrix from the pre-

processing step.

Create a Design Matrix: Define the experimental design, specifying which samples belong to

which condition.

Fit the Linear Model: Fit a linear model for each protein.
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Define Contrasts and Compute Statistics: Define the comparisons of interest and compute

moderated t-statistics.

Extract and Visualize Results: Generate a table of differentially expressed proteins and

create a volcano plot.

Table 2: Example Output of Differentially Expressed Proteins

Protein.Group logFC P.Value adj.P.Val

P12345 1.58 0.001 0.015

Q67890 -2.10 0.0005 0.008

... ... ... ...

Workflow 2: Visualization in Skyline
Skyline is a widely used, free tool for visualizing and analyzing DIA data.[18][19][20] It allows

for the manual inspection of chromatograms and peak picking, which is invaluable for validating

DIA-NN results.[20]

Experimental Protocol: Importing DIA-NN Results into Skyline

Generate Skyline-compatible output from DIA-NN: When running DIA-NN, ensure you have

the option to generate a spectral library compatible with Skyline. This is often an option in the

DIA-NN interface.[6]

Import DIA Peptide Search in Skyline:

Open Skyline.

Go to File > Import > Peptide Search.

In the wizard, for the spectral library, select the .speclib file generated by DIA-NN.[21]

Add your raw DIA files (.wiff, .raw, etc.).

Follow the prompts to build the library and import the data.
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Visualize and Inspect Data: Once imported, you can browse the identified peptides and

proteins, view their extracted ion chromatograms (XICs), and manually verify the peak

integration.

Workflow 3: Integration with Other Commercial Software
Spectronaut™: While Spectronaut is a complete suite for DIA analysis, it is possible to

compare its results with DIA-NN's output. Workflows for comparing different DIA software

tools often involve exporting the final protein or peptide reports and using a common platform

like R for statistical comparison.[2][4]

OneOmics Suite™: This cloud-based platform supports the import and visualization of DIA-

NN results, allowing for statistical analysis and integration with other omics data.[22][23] The

output from DIA-NN can be uploaded for further evaluation, including PCA plots and other

visualizations.[23]

Visualization of Workflows and Pathways
Clear visualization of experimental and data analysis workflows is crucial for communication

and reproducibility. Below are diagrams generated using Graphviz (DOT language) to illustrate

the key processes described in these application notes.
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2. DIA-NN Output

3. Downstream Analysis

4. Results & Interpretation
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Data Pre-processing

Statistical Analysis (limma)

Output & Visualization

DIA-NN Protein Matrix
(pg_matrix.tsv)

Filtering (FDR < 1%)
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Define Design Matrix

Fit Linear Model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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